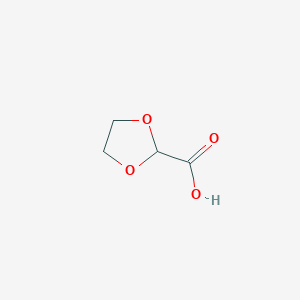![molecular formula C13H18N4O B2416276 4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 881040-92-2](/img/structure/B2416276.png)
4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one, also known as 4-AEDMAPP, is a pyrazolone-based compound that has been studied for its potential use in scientific research. It has been found to possess a variety of biochemical and physiological effects, and has been used for a wide range of applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Crystallographic Investigations
- A study focused on the synthesis and characterization of Schiff base ligands related to the compound of interest. These compounds were studied using various spectroscopic methods and X-ray crystallography. This research aids in understanding the molecular structure and properties of similar compounds (Hayvalı, Unver, & Svoboda, 2010).
Corrosion Inhibition
- A Schiff base derivative of a similar compound was investigated for its ability to inhibit steel corrosion in acidic environments. This research is significant in industrial applications where corrosion prevention is crucial (Emregül & Hayvalı, 2006).
Development of Fluorescent Chemosensors
- The compound and its derivatives have been explored for creating fluorescent chemosensors. Such sensors are crucial for detecting specific ions, like Al3+, with high selectivity and sensitivity, which has applications in environmental monitoring and diagnostics (Asiri et al., 2018).
Optical Properties in Thin Films
- Research into the optical absorption and refraction properties of antipyrine derivatives in thin films. Such studies are important in the development of materials for optical devices and electronics (El-Ghamaz et al., 2017).
Antimicrobial Activity
- Several derivatives have shown antimicrobial activities, which can be harnessed in developing new antibacterial drugs and treatments (Asiri & Khan, 2010).
Structural Studies
- Structural studies of derivatives have been conducted to understand their molecular configurations and interactions. This knowledge contributes to the design of compounds with desired properties (Mnguni & Lemmerer, 2015).
Anticancer Research
- Some derivatives have been tested for their efficacy against cancer cell lines, showing potential in the development of new anticancer drugs (Ghorab et al., 2014).
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-17(2)10-5-3-9(4-6-10)12-11(7-8-14)13(18)16-15-12/h3-6H,7-8,14H2,1-2H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFRIARZMZWOFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)NN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2416193.png)
![1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416195.png)
![6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B2416197.png)



![3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone](/img/structure/B2416202.png)


![methyl 4-methoxy-3-(N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2416206.png)



